N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide
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Overview
Description
N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring is typically synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antileishmanial and antimalarial activities.
Medicine: Potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes involved in the metabolic pathways of parasites, thereby disrupting their growth and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Pyrazoline derivatives: Exhibiting neurotoxic potentials and other biological activities.
Uniqueness
N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse pharmacological properties.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-5-21(27)18-8-12-20(13-9-18)29-14-22(28)24-23-16(3)25-26(17(23)4)19-10-6-15(2)7-11-19/h6-13H,5,14H2,1-4H3,(H,24,28) |
InChI Key |
WDSQXWPIQVKQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(N(N=C2C)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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